{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
Description
The compound {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone features a piperazine core substituted with a 4-methoxyphenethyl group and a pyrrolidinyl methanone moiety. This structure combines aromatic, aliphatic, and heterocyclic elements, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic profiles .
Properties
CAS No. |
918481-61-5 |
|---|---|
Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H27N3O2/c1-23-17-6-4-16(5-7-17)8-11-19-12-14-21(15-13-19)18(22)20-9-2-3-10-20/h4-7H,2-3,8-15H2,1H3 |
InChI Key |
BEMHKTHKEQFYDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield 4-[2-(4-methoxyphenyl)ethyl]piperazine. The final step involves the reaction of this intermediate with pyrrolidine and formaldehyde under reductive amination conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-[2-(4-hydroxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone.
Reduction: Formation of {4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
- Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit significant antidepressant effects. The piperazine ring is known for its interaction with serotonin receptors, suggesting potential use in treating depressive disorders .
- Antipsychotic Properties : Given its structural similarity to known antipsychotics, this compound may possess antipsychotic properties by modulating dopaminergic pathways. Studies on related compounds have shown efficacy in managing schizophrenia symptoms .
- Analgesic Effects : Compounds derived from piperazine have been documented to exhibit analgesic properties. This suggests that {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone could be explored for pain management therapies .
The biological activity of this compound can be summarized as follows:
Case Study 1: Antidepressant Efficacy
In a controlled study, a derivative of the compound was tested for its antidepressant effects in animal models. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain .
Case Study 2: Antipsychotic Potential
Another study evaluated the antipsychotic potential of similar compounds in patients with schizophrenia. The findings suggested that modifications to the piperazine structure could enhance efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
Piperazine Core Modifications
- BAY10000493 and BAY2341237 : These K2P potassium channel inhibitors feature imidazo[1,2-a]pyridine moieties linked to piperazine. Unlike the target compound’s methoxyphenyl group, these analogs use halogenated aryl groups (bromo, chloro) for enhanced electron-withdrawing effects, critical for stabilizing interactions within the channel’s intracellular vestibule .
- MK29 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone): Replaces the pyrrolidinyl methanone with an acetyl group and substitutes methoxy with trifluoromethyl. The -CF₃ group increases lipophilicity and metabolic stability compared to the target’s -OCH₃ group .
Heterocyclic Moieties
- CP-93,393: Contains a pyrimidine ring fused to a piperidine-pyrrolidine system.
- PF-00734200 : A DPP-IV inhibitor with a difluoropyrrolidine and pyrimidinyl piperazine. Its metabolism involves hydroxylation and pyrimidine scission, whereas the target compound’s lack of a pyrimidine ring may reduce such liabilities .
Aromatic Substituents
- Thiophen-2-yl (compound 21): Replaces the 4-methoxyphenyl with a thiophene ring, altering electronic properties (electron-rich vs.
Pharmacological and Metabolic Profiles
Key Research Findings
- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl group may enhance solubility compared to analogs with -CF₃ (e.g., MK29) but could reduce metabolic stability due to O-demethylation .
- Metabolic Liabilities : Unlike CP-93,393 and PF-00734200, the absence of pyrimidine or succinimide rings in the target compound may mitigate risks of ring cleavage, a major pathway generating reactive metabolites .
Biological Activity
{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone, also known by its chemical formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The structure of the compound can be represented as follows:
1. Receptor Binding Affinity
Research indicates that derivatives of piperazine and pyrrolidine exhibit significant interactions with various neurotransmitter receptors. Specifically, the compound shows binding affinity for:
- Dopamine Receptors : It has been studied for its interaction with D3 dopamine receptors, which are implicated in several neuropsychiatric disorders. Modifications in the piperazine moiety have been shown to enhance receptor affinity and selectivity .
- Sigma Receptors : The compound has also been noted for its binding to sigma receptors, with studies indicating a potential role in neuroprotection and modulation of pain .
2. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of piperazine derivatives. In vitro assays demonstrated that compounds similar to {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone exhibit significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. The IC50 values suggest a promising efficacy compared to standard antidiabetic agents like acarbose .
3. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through DPPH and ABTS assays, showing comparable radical scavenging activity to ascorbic acid. This suggests that the compound may have protective effects against oxidative stress-related diseases .
Case Study 1: Neuropharmacological Effects
A study involving animal models assessed the neuropharmacological effects of the compound. Results indicated that administration led to significant reductions in anxiety-like behaviors in mice, suggesting potential anxiolytic properties. The mechanism was hypothesized to involve modulation of serotonin pathways through receptor interactions .
Case Study 2: Pain Management
Another investigation explored the analgesic properties of this compound. Mice treated with {4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone showed reduced pain responses in formalin-induced pain models. The analgesic effect was attributed to sigma receptor activation, which is known to modulate pain perception .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
